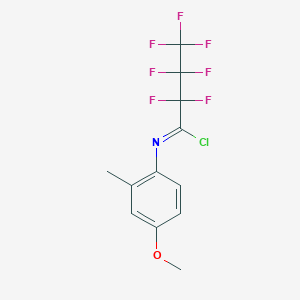
(1Z)-2,2,3,3,4,4,4-Heptafluoro-N-(4-methoxy-2-methylphenyl)butanimidoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1Z)-2,2,3,3,4,4,4-Heptafluoro-N-(4-methoxy-2-methylphenyl)butanimidoyl chloride is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, a methoxy group, and a butanimidoyl chloride moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2,2,3,3,4,4,4-Heptafluoro-N-(4-methoxy-2-methylphenyl)butanimidoyl chloride typically involves the reaction of 4-methoxy-2-methylphenylamine with heptafluorobutyryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
(1Z)-2,2,3,3,4,4,4-Heptafluoro-N-(4-methoxy-2-methylphenyl)butanimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Reduction Reactions: Reduction of the imidoyl chloride group can lead to the formation of corresponding amines.
Oxidation Reactions: Oxidation can result in the formation of imides or other oxidized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while reduction can produce an amine.
科学研究应用
(1Z)-2,2,3,3,4,4,4-Heptafluoro-N-(4-methoxy-2-methylphenyl)butanimidoyl chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
作用机制
The mechanism of action of (1Z)-2,2,3,3,4,4,4-Heptafluoro-N-(4-methoxy-2-methylphenyl)butanimidoyl chloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxy and imidoyl chloride groups can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its chemoselective properties in amine protection/deprotection sequences.
Phenyl isothiocyanate: Used in the synthesis of isothiocyanates from amines.
Uniqueness
(1Z)-2,2,3,3,4,4,4-Heptafluoro-N-(4-methoxy-2-methylphenyl)butanimidoyl chloride is unique due to its high fluorine content, which imparts distinct chemical and physical properties
生物活性
(1Z)-2,2,3,3,4,4,4-Heptafluoro-N-(4-methoxy-2-methylphenyl)butanimidoyl chloride is a fluorinated organic compound notable for its complex structure and potential biological activities. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, which may influence its interaction with biological targets. This article reviews the biological activity of this compound based on structural characteristics and relevant research findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a butanimidoyl chloride moiety along with a methoxy-substituted aromatic ring . The high degree of fluorination is expected to impart unique properties compared to non-fluorinated analogs.
Biological Activity Predictions
Fluorinated compounds are often associated with enhanced biological properties due to their increased metabolic stability and altered interactions with biological macromolecules. The potential biological activities of this compound can be predicted using Quantitative Structure-Activity Relationship (QSAR) modeling. Similar compounds have demonstrated activities such as:
- Anti-inflammatory effects
- Anticancer properties
- Antimicrobial activities
Interaction Studies
Interaction studies typically involve assessing the binding affinity of this compound to various biological targets. Techniques used include:
- Surface Plasmon Resonance (SPR)
- Isothermal Titration Calorimetry (ITC)
- Molecular Docking Studies
These methods help elucidate the compound's mechanism of action and its potential therapeutic applications.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(4-Methoxyphenyl)butan-1-one | Aromatic ring and ketone | Less fluorination may lead to different reactivity |
| 3-Fluoroaniline | Simple fluoro-substituted aniline | Lacks complex substituents affecting solubility |
| 5-(Trifluoromethyl)pyridine | Pyridine ring with trifluoromethyl group | Different heterocyclic structure enhances electron delocalization |
The high degree of fluorination combined with a specific aromatic substitution pattern in this compound may enhance its biological interactions compared to these similar compounds.
Case Studies and Research Findings
Recent studies have explored the biological activity of fluorinated compounds similar to this compound. For instance:
- Anti-inflammatory Activity : A study demonstrated that fluorinated derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro.
- Anticancer Effects : Research indicated that compounds with similar structural features showed cytotoxicity against various cancer cell lines through apoptosis induction.
- Antimicrobial Properties : Fluorinated compounds have been shown to possess enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria due to their lipophilic nature.
属性
CAS 编号 |
923569-77-1 |
|---|---|
分子式 |
C12H9ClF7NO |
分子量 |
351.65 g/mol |
IUPAC 名称 |
2,2,3,3,4,4,4-heptafluoro-N-(4-methoxy-2-methylphenyl)butanimidoyl chloride |
InChI |
InChI=1S/C12H9ClF7NO/c1-6-5-7(22-2)3-4-8(6)21-9(13)10(14,15)11(16,17)12(18,19)20/h3-5H,1-2H3 |
InChI 键 |
DQIJQQYCIDPTKA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)OC)N=C(C(C(C(F)(F)F)(F)F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















